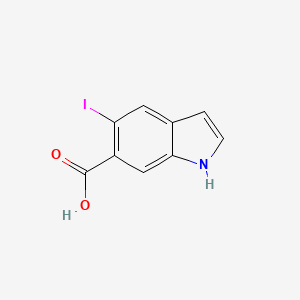
5-Iodo-1H-indole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry . The compound’s structure consists of an indole ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-indole-6-carboxylic acid typically involves the iodination of an indole precursor followed by carboxylation. One common method is the Leimgruber–Batcho indole synthesis, which involves the formation of an indole ring through a series of reactions, including cyclization and aromatization . The iodination step can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Iodination: Iodine or iodine monochloride with an oxidizing agent.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Coupling: Palladium or nickel catalysts in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Iodo-1H-indole-6-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Iodo-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in cellular processes . For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodoindole: Similar structure but lacks the carboxylic acid group.
Indole-5-carboxylic acid: Similar structure but lacks the iodine atom.
5-Bromo-1H-indole-6-carboxylic acid: Similar structure with bromine instead of iodine.
Uniqueness
5-Iodo-1H-indole-6-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives . The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, while the carboxylic acid group provides additional sites for chemical modification .
Propiedades
Fórmula molecular |
C9H6INO2 |
|---|---|
Peso molecular |
287.05 g/mol |
Nombre IUPAC |
5-iodo-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H6INO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) |
Clave InChI |
JBGRFQAMQGXMBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CC(=C(C=C21)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


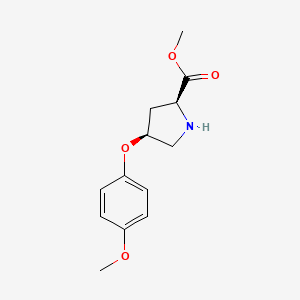

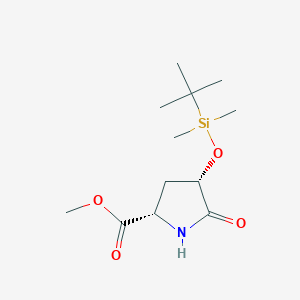
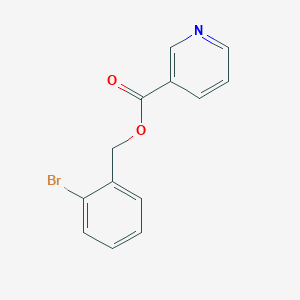
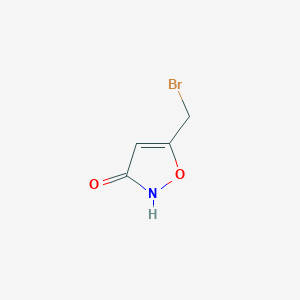
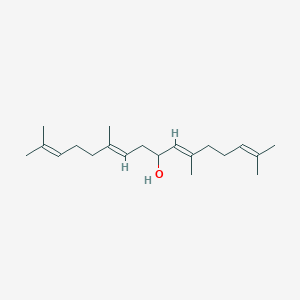
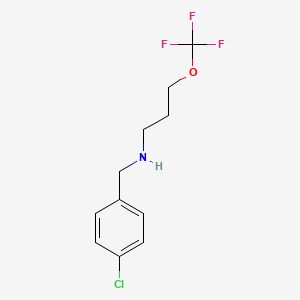
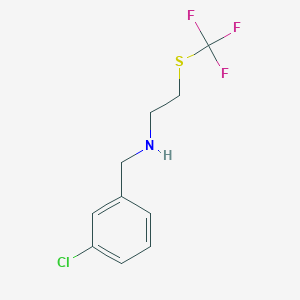

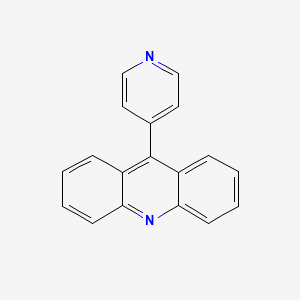
![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
![3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11758883.png)
![3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid](/img/structure/B11758889.png)

